

# Head-to-Head Comparison of Glucagon-like Peptide-1 (9-36) ELISA Kits

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Compound of Interest		
Compound Name:	Glp-1-(9-36)	
Cat. No.:	B15603505	Get Quote

For researchers in the fields of metabolism, diabetes, and endocrinology, accurate quantification of Glucagon-like Peptide-1 (GLP-1) and its metabolites is crucial. The inactive form, GLP-1 (9-36), is the primary circulating metabolite of GLP-1 and its measurement can provide valuable insights into the regulation and degradation of this important incretin hormone. Enzyme-linked immunosorbent assays (ELISAs) are a common method for quantifying GLP-1 (9-36). However, the performance characteristics of commercially available ELISA kits can vary significantly. This guide provides a head-to-head comparison of different GLP-1 (9-36) and Total GLP-1 ELISA kits to aid researchers in selecting the most appropriate kit for their specific needs.

### Performance Characteristics of GLP-1 ELISA Kits

The following table summarizes the key performance characteristics of several commercially available GLP-1 ELISA kits. Data has been compiled from manufacturer datasheets and available publications. It is important to note that performance can vary depending on the sample matrix and experimental conditions.



Manu factur er/Kit	Catal og Numb er	Targe t Analy te(s)	Assa y Rang e (pmol	Sensi tivity (pmol /L)	Samp le Type( s)	Samp le Volu me	Assa y Time	Intra- Assa y CV (%)	Inter- Assa y CV (%)
Merck Millipo re Multi Specie s GLP- 1 Total ELISA	EZGL P1T- 36K	GLP-1 (7-36) & (9- 36)	4.1 - 1000	1.5	Serum , Plasm a, Cell Cultur e Super natant	20-50 μL	3.5 hours	< 5	< 12
Merco dia Total GLP-1 ELISA	10- 1271- 01	Amidat ed GLP-1	0.9 - 940	≤0.65	Serum , EDTA Plasm a	25 μL	2h 15 min	-	-
IBL Interna tional GLP-1 (9- 36/37) ELISA	27785	GLP-1 (9-36) & (9- 37)	1.25 - 80	-	Huma n, Mouse , Rat EDTA Plasm a, Cell Cultur e Super natant	-	2 x 1h, 1 x 30min	-	-
Eagle Biosci ences Total	GPTH U-E01	GLP-1 (7-36) & (9- 36)	2.1 - 54	0.6	EDTA Plasm a	100 μL	Overni ght	-	-



GLP-1 ELISA									
Crystal Chem Total GLP-1 ELISA	80541	Total GLP-1	1.24 - 300	1.24	Plasm a, Cultur e Media	25 μL	Overni ght	< 10	< 10
RayBi otech Total GLP-1 ELISA	EIA- GLP1- 1	Total GLP-1	0.1 - 1,000 pg/mL	1.17 pg/mL	Serum , Plasm a, Cell Cultur e Super natant	-	-	-	-
Arigo Biolab oratori es GLP1 (1-36, 7-36, 9-36) ELISA	ARG8 1361	GLP-1 (1-36, 7-36, 9-36)	-	-	Serum , Plasm a (EDTA )	-	-	< 10	-

<sup>&</sup>quot;-" indicates data not readily available from the provided search results.

# **Cross-Reactivity Data**

Specificity is a critical parameter for any immunoassay. The following data, where available, details the cross-reactivity of various kits with related peptides.

Merck Millipore Multi Species GLP-1 Total ELISA (EZGLP1T-36K):

• Specific for GLP-1 (7-36) and (9-36).[1]



No cross-reactivity with GLP-2, GIP, Glucagon, or Oxyntomodulin.[1]

Mercodia Total GLP-1 ELISA (10-1271-01):

- GLP-1 (9-36) amide: 100%[2]
- GLP-1 (7-36) amide: 93%[2]
- GLP-1 (1-36) amide: 88%[2]
- GLP-1 (1-37), GLP-1 (7-37), Glucagon, GIP, GLP-2, Oxyntomodulin, Glicentin: Not detected. [2]

Yanaihara Institute Total GLP-1-HS ELISA (YK161):

- High specificity to GLP-1(1-36) amide, GLP-1(7-36) amide, and GLP-1(9-36) amide. [3][4]
- Low cross-reactivity to GLP-1(1-37) (9.1%) and GLP-1(7-37) (9.4%).[3]
- No cross-reactivity to rat and human GLP-2, rat Glicentin, human Glucagon, rat/mouse/human GIP (1-42), and rat/human GIP (3-42).[3][4]

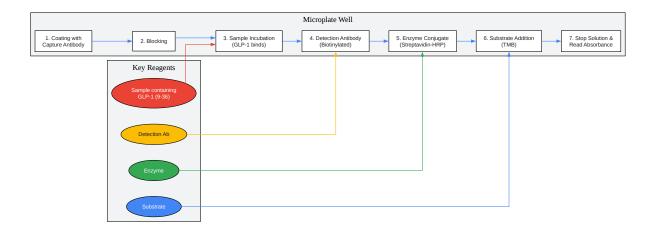
Crystal Chem GLP-1 ELISA (81506):

- GLP-1 (7-36) NH2: 100%[5]
- GLP-1 (9-36) NH2: 100%[5]
- GLP-1 (1-36) NH2: 100%[5]
- GIP (1-42), GIP (3-42), Glucagon: < 0.1%[5]

# Visualizing the Workflow and Pathway

To better understand the experimental process and the biological context, the following diagrams illustrate a typical ELISA workflow and the GLP-1 signaling pathway.

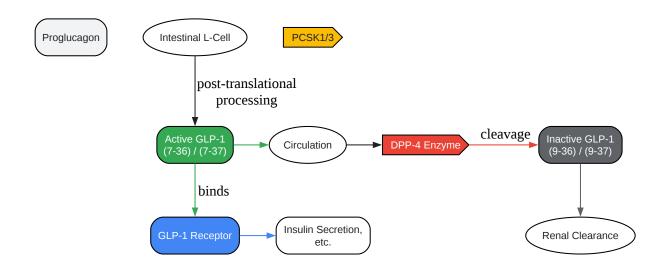




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Caption: A generalized workflow for a sandwich ELISA.





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Caption: Simplified pathway of GLP-1 processing and degradation.

## **Experimental Protocols**

While specific protocols vary between manufacturers, the following provides a generalized procedure for a typical sandwich ELISA for Total GLP-1, based on common steps outlined in the product manuals. For detailed instructions, always refer to the manual provided with the specific kit.

#### I. Reagent Preparation

- Bring all reagents and samples to room temperature before use.
- Reconstitute lyophilized standards and controls with the recommended diluent as specified in the kit manual. Allow for complete dissolution and mix gently.
- Prepare the wash buffer by diluting the concentrated stock solution with deionized water.
- If required, prepare the antibody mixture and enzyme conjugate solutions according to the kit's instructions.

#### II. Assay Procedure



- Determine the number of microplate wells required for standards, controls, and samples. It is recommended to run all in duplicate.
- Add the appropriate volume of standards, controls, and samples to the designated wells of the antibody-coated microplate.
- Incubate the plate for the time and temperature specified in the manual (e.g., 1.5 to 2.5 hours at room temperature, or overnight at 4°C). An orbital shaker may be required.
- After incubation, wash the wells multiple times with the prepared wash buffer to remove unbound substances. This is a critical step to reduce background noise.
- Add the biotinylated detection antibody to each well and incubate as directed.
- Wash the wells again to remove unbound detection antibody.
- Add the enzyme conjugate (e.g., Streptavidin-HRP) to each well and incubate.
- Perform a final wash to remove the unbound enzyme conjugate.
- Add the substrate solution (e.g., TMB) to each well. A color change will develop in proportion to the amount of GLP-1 bound. Incubate in the dark.
- Stop the enzyme reaction by adding the stop solution. The color will typically change from blue to yellow.
- Read the absorbance of each well on a microplate reader at the specified wavelength (usually 450 nm). A reference wavelength (e.g., 590 nm) may be used for background correction.

#### III. Data Analysis

- Calculate the average absorbance for each set of duplicate standards, controls, and samples.
- Subtract the average zero standard absorbance from all other readings.



- Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
- Determine the concentration of GLP-1 in the samples by interpolating their mean absorbance values from the standard curve.
- Multiply the interpolated concentration by the dilution factor if samples were diluted.

# Conclusion

The selection of a GLP-1 (9-36) or Total GLP-1 ELISA kit should be based on a careful consideration of the researcher's specific requirements. Factors such as the required sensitivity, the sample type and volume available, and the desired assay throughput time are all important considerations. The cross-reactivity profile of the kit is paramount to ensure the specificity of the measurements. This guide provides a comparative overview of several commercially available kits, but it is highly recommended to review the manufacturer's datasheets and, where possible, independent validation data, before making a final decision. For any given study, it is also advisable to perform in-house validation to ensure the chosen kit performs adequately with the specific samples and experimental conditions.

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